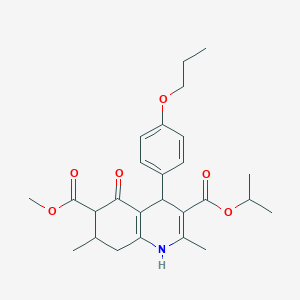![molecular formula C24H21NO2 B6071320 2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)
2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPD and is a derivative of 1,3-cyclohexanedione, which is a common building block in organic chemistry. NPD has a unique structure that makes it an interesting compound for scientific research.
Aplicaciones Científicas De Investigación
NPD has various scientific research applications, particularly in the field of organic electronics. It has been used as an organic semiconductor material in organic field-effect transistors (OFETs) due to its high charge carrier mobility and good stability. NPD has also been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high hole mobility and good thermal stability. Furthermore, NPD has been used as a host material in organic electroluminescent devices (OELDs) due to its good electron transport properties.
Mecanismo De Acción
The mechanism of action of NPD in organic electronics is based on its unique structure, which allows for efficient charge transport. In OFETs, NPD acts as a p-type semiconductor, meaning that it can conduct holes. When a voltage is applied to the OFET, the holes are injected into the NPD layer, where they can move freely through the material. In OLEDs, NPD acts as a hole transport material, meaning that it can transport holes from the anode to the emissive layer. This allows for efficient recombination of electrons and holes, leading to the emission of light.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of NPD, as it is primarily used in organic electronics. However, some studies have suggested that NPD may have antioxidant properties and could potentially be used as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPD is its high charge carrier mobility, which makes it an ideal material for use in organic electronics. Additionally, NPD has good thermal stability, which is important for the long-term performance of electronic devices. However, one limitation of NPD is its relatively low solubility in common organic solvents, which can make it difficult to work with in the laboratory.
Direcciones Futuras
There are several future directions for research on NPD. One area of interest is the development of new synthetic methods for NPD that could improve its solubility and make it easier to work with in the laboratory. Additionally, there is potential for NPD to be used in the development of new organic electronic devices, such as organic photovoltaics and organic memory devices. Finally, further research is needed to fully understand the biochemical and physiological effects of NPD and its potential as a neuroprotective agent.
Métodos De Síntesis
The synthesis of NPD involves the reaction of 2-naphthylamine and 5-phenyl-1,3-cyclohexanedione in ethanol under reflux conditions. The reaction proceeds via a condensation reaction, where the amino group of 2-naphthylamine reacts with the carbonyl group of 5-phenyl-1,3-cyclohexanedione to form an imine. The resulting imine is then reduced to NPD using sodium borohydride as a reducing agent. The overall reaction can be represented as follows:
Propiedades
IUPAC Name |
3-hydroxy-2-(C-methyl-N-naphthalen-2-ylcarbonimidoyl)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-16(25-21-12-11-18-9-5-6-10-19(18)13-21)24-22(26)14-20(15-23(24)27)17-7-3-2-4-8-17/h2-13,20,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCAKKJLMMECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC2=CC=CC=C2C=C1)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6071244.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6071252.png)
![1-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6071254.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6071262.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B6071274.png)

![1'-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidin-3-amine](/img/structure/B6071300.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6071306.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071310.png)
![1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B6071313.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)